2-[4-(azepan-1-ylcarbonyl)phenyl]hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione
Overview
Description
2-[4-(azepan-1-ylcarbonyl)phenyl]hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione is a complex organic compound with a molecular formula of C21H20N2O3. This compound is part of the isoindole family and features a seven-membered azepane ring, which is known for its significant biological and chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(azepan-1-ylcarbonyl)phenyl]hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione typically involves the reaction of azepane derivatives with isoindole precursors. One common method includes the cyclization of azepane with a benzoyl chloride derivative under controlled conditions . The reaction is usually carried out in the presence of a base such as triethylamine, and the temperature is maintained around 0-5°C to ensure the stability of the intermediate products .
Industrial Production Methods
Industrial production of this compound often employs a one-pot synthesis approach, which minimizes the need for purification steps and enhances yield. This method involves the use of high-pressure reactors and catalysts to facilitate the cyclization process. The reaction conditions are optimized to achieve maximum efficiency and purity .
Chemical Reactions Analysis
Types of Reactions
2-[4-(azepan-1-ylcarbonyl)phenyl]hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the azepane ring, where halogenated reagents replace hydrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium catalyst (Pd/C)
Substitution: Halogenated reagents (e.g., bromine, chlorine)
Major Products
The major products formed from these reactions include ketones, carboxylic acids, amines, and alcohols, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-[4-(azepan-1-ylcarbonyl)phenyl]hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-[4-(azepan-1-ylcarbonyl)phenyl]hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects . For example, it may inhibit the activity of enzymes involved in inflammation, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
2-[4-(1-azepanylcarbonyl)phenyl]-1H-isoindole-1,3(2H)-dione: Shares a similar core structure but lacks the methano bridge, resulting in different chemical and biological properties.
2-[4-(azepan-1-ylcarbonyl)phenyl]-5-methyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione:
Uniqueness
The presence of the methano bridge in 2-[4-(azepan-1-ylcarbonyl)phenyl]hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione imparts unique steric and electronic properties, making it distinct from other similar compounds. This structural feature enhances its stability and reactivity, contributing to its wide range of applications in scientific research and industry .
Properties
IUPAC Name |
4-[4-(azepane-1-carbonyl)phenyl]-4-azatricyclo[5.2.1.02,6]decane-3,5-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O3/c25-20(23-11-3-1-2-4-12-23)14-7-9-17(10-8-14)24-21(26)18-15-5-6-16(13-15)19(18)22(24)27/h7-10,15-16,18-19H,1-6,11-13H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKRBYQOVBRVFTA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)C2=CC=C(C=C2)N3C(=O)C4C5CCC(C5)C4C3=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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